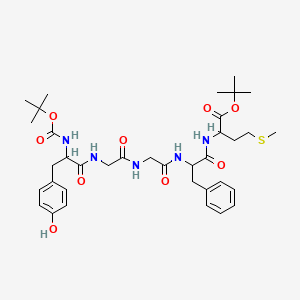

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu

Description

Significance of Peptide Chemistry in Contemporary Research

Peptide chemistry is a cornerstone of modern life sciences, providing essential tools for the synthesis and analysis of peptides and proteins. nih.gov This field has spurred significant innovations, including solid-phase synthesis and native chemical ligation techniques, which allow for the creation of complex protein structures from the ground up. acs.orgitalianpeptidesociety.it The ability to precisely control the atomic structure of a protein molecule enables researchers to dissect the chemical underpinnings of enzyme catalysis and other biological functions. nih.govitalianpeptidesociety.it

The applications of peptide chemistry are vast, influencing biochemistry, medicine, materials science, and nanotechnology. acs.org Synthetic peptides are utilized as probes for biological receptors, therapeutic agents, drug delivery systems, and biocompatible materials. acs.orglongdom.org This versatility has made peptide-based research critical for developing new diagnostics, vaccines, and treatments for a wide range of diseases. longdom.orgresearchgate.net Understanding the chemistry of the peptide bond itself is fundamental to protein engineering, drug design, and the development of novel therapeutics. numberanalytics.com

Overview of Synthetic Peptide Analogs: Design and Applications

Synthetic peptide analogs are molecules designed to mimic or modify the function of natural peptides. While natural peptides exhibit high potency and target selectivity, their therapeutic use is often hampered by poor metabolic stability and rapid clearance from the body. nih.govnih.gov The primary goal of designing synthetic analogs is to overcome these limitations by introducing chemical modifications that enhance their pharmacokinetic profiles, improve bioavailability, and reduce toxicity. nih.gov

The design process often involves a variety of strategies:

Incorporating non-natural amino acids: Replacing standard amino acids with their D-isomers or other synthetic variants can increase resistance to enzymatic degradation. nih.gov

Cyclization: Linking the ends of a peptide chain can create a more rigid structure, improving stability and receptor binding affinity. nih.gov

Lipidation: Attaching fatty acid chains can enhance membrane interaction and prolong the analog's half-life in circulation. nih.gov

Polymer conjugation: Attaching polymers like PEG can improve solubility and reduce clearance.

These analogs have found broad applications in medicine, including cancer therapy, metabolic disorders, and infectious diseases. longdom.orgresearchgate.net They are also used as building blocks in materials science for creating functional materials like hydrogels and nanoparticles for tissue engineering and drug delivery. longdom.orgnih.gov

| Design Strategy | Objective | Example Application |

|---|---|---|

| D-Amino Acid Substitution | Increase enzymatic stability | Developing longer-lasting antimicrobial peptides nih.gov |

| Cyclization | Enhance stability and receptor affinity | Creating potent and selective opioid analogs pnas.org |

| N-terminal Acylation | Improve hydrophobicity and potency | Designing antimicrobial lipopeptides nih.gov |

| Peptidomimetics | Improve bioavailability and stability | Developing orally active drug candidates nih.gov |

Rationale for Investigating Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu as a Protected Enkephalin Analog

The compound this compound is a synthetic analog of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid peptide. Natural enkephalins are potent pain modulators but are therapeutically ineffective because they are rapidly broken down by enzymes in the body. nih.govnih.gov The investigation of this specific analog is driven by the need to create a more stable version for research and potential therapeutic development.

The rationale behind its specific structure is multifaceted:

Protected Termini: The N-terminal Boc (tert-Butoxycarbonyl) group and the C-terminal OtBu (tert-butyl ester) group shield the peptide from degradation by exopeptidases, enzymes that cleave amino acids from the ends of a peptide chain. These protecting groups are crucial during the synthesis process and for creating a stable intermediate.

Stereochemical Variation (DL-Amino Acids): The inclusion of both D- and L-isomers of Tyrosine, Phenylalanine, and Methionine (indicated by "DL") is a key strategy. The presence of D-amino acids makes the peptide resistant to degradation by endopeptidases, which are highly stereospecific for L-amino acids. This modification is known to significantly extend the half-life of peptide analogs. nih.gov

Enkephalin Core Sequence: The core sequence Tyr-Gly-Gly-Phe-Met is retained as it contains the "message" required for binding to opioid receptors. researchgate.net

Therefore, this compound represents a chemically stabilized precursor or research tool. It is designed to resist enzymatic breakdown, allowing for more controlled studies of its properties and interactions, which would be impossible with the transient natural peptide.

Historical Perspective on Opioid Peptide Research and Structural Modifications

The field of opioid peptide research began in the mid-1970s with the landmark discovery of the first endogenous opioids, Met-enkephalin and Leu-enkephalin. nih.gov This discovery was the culmination of a search for the natural ligands of the opiate receptors, which had been identified earlier. biologists.com Shortly after, other opioid peptides like β-endorphin and dynorphins were isolated, revealing a complex endogenous system for pain modulation and other neurological functions. nih.gov

Early research quickly established that while these natural peptides had potent opioid activity, their clinical potential was limited by their rapid degradation. nih.gov This led to extensive efforts in structural modification to create more stable and selective analogs. nih.govnih.gov A key concept that emerged was the "message-address" hypothesis, where the N-terminal sequence (the "message") was responsible for receptor activation, and the C-terminal portion (the "address") influenced receptor selectivity and affinity. nih.govresearchgate.net

Key structural modifications explored over the past five decades include:

D-Amino Acid Substitution: Replacing the Glycine (B1666218) at position 2 with a D-amino acid, such as in [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO), was found to dramatically increase stability and receptor selectivity. nih.gov

Cyclization: Creating cyclic analogs, such as H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-), introduced conformational constraints that locked the peptide into a bioactive shape, enhancing potency and stability. pnas.org

Peptidomimetics: Developing non-peptide structures that mimic the essential features of opioid peptides to improve oral bioavailability and metabolic stability. nih.gov

This historical progression highlights a continuous effort to refine the chemical structure of opioid peptides to overcome their inherent biological instability for therapeutic benefit.

Influence of Stereochemical Variations (D/L-Amino Acids) on Peptide Properties and Biological Recognition

The substitution of naturally occurring L-amino acids with their D-enantiomers has profound effects on the properties and biological recognition of peptides. In nature, proteins are almost exclusively composed of L-amino acids, and the enzymes responsible for their synthesis and degradation are stereospecific. nih.gov Introducing D-amino acids is a powerful tool in peptide design.

Key impacts of stereochemical variations include:

Enhanced Enzymatic Stability: The most significant advantage of incorporating D-amino acids is the increased resistance to proteolysis. Proteolytic enzymes are chiral and specifically recognize L-amino acid sequences, making peptides with D-isomers poor substrates for degradation. nih.gov

Alteration of Secondary Structure: Introducing a D-amino acid into an L-peptide sequence can disrupt or alter secondary structures like α-helices and β-sheets. frontiersin.org This can be used strategically to induce specific conformations, such as β-turns, which can be crucial for receptor binding. nih.gov

Modified Biological Activity: Due to changes in three-dimensional structure, heterochiral peptides (containing both D- and L-amino acids) can exhibit altered binding affinities for their biological targets. frontiersin.org The effect can range from reduced activity to, in some cases, enhanced potency or altered receptor selectivity. pnas.org

Different Self-Assembly Properties: The chirality of amino acids influences how peptides interact with each other. Mixing enantiomers can lead to the formation of different nanostructures with enhanced mechanical or biological properties compared to their homochiral counterparts. frontiersin.org

Diastereomeric peptides (peptides differing only in the chirality of one or more amino acids) have distinct physicochemical properties, which allows them to be separated and analyzed using techniques like liquid chromatography. nih.gov

Role and Impact of Protecting Groups (Boc, OtBu) in Peptide Synthesis and Subsequent Characterization

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at reactive functional groups on amino acids. creative-peptides.compeptide.com The tert-Butoxycarbonyl (Boc) group and the tert-butyl ester (OtBu) are commonly used in the "Boc strategy" of solid-phase peptide synthesis.

Boc (tert-Butoxycarbonyl) Group: The Boc group is used to protect the α-amino group at the N-terminus of an amino acid or peptide chain. creative-peptides.comlibretexts.org This prevents the amino group from reacting during the formation of a new peptide bond. The Boc group is stable under many conditions but can be easily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), without damaging the rest of the peptide. creative-peptides.comlibretexts.org This selective removal is a cornerstone of stepwise peptide synthesis.

OtBu (tert-butyl ester) Group: The OtBu group is used to protect carboxyl groups, both at the C-terminus and on the side chains of acidic amino acids like aspartic acid and glutamic acid. creative-peptides.com It is also used to protect the phenolic hydroxyl group of tyrosine. creative-peptides.com Like the Boc group, the OtBu group is stable to the basic conditions used for some deprotection steps but is cleaved by strong acids, often during the final step of releasing the completed peptide from the solid support resin. creative-peptides.compeptide.com

The use of these protecting groups allows for the controlled, sequential addition of amino acids to build a specific peptide sequence. libretexts.org In the context of this compound, these groups indicate that the molecule is either a synthetic intermediate or a final, protected product designed for specific experimental applications where unprotected termini would be undesirable.

| Protecting Group | Functional Group Protected | Common Deprotection Condition | Role in Synthesis |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | α-Amino group (N-terminus) | Acid (e.g., Trifluoroacetic Acid - TFA) creative-peptides.com | Prevents self-polymerization; allows stepwise addition of amino acids. peptide.com |

| OtBu (tert-butyl ester) | Carboxyl group (C-terminus), Side-chain hydroxyl (Tyr) creative-peptides.com | Strong Acid (e.g., Hydrogen Fluoride - HF) peptide.com | Prevents side reactions at acidic sites and reactive side chains. creative-peptides.com |

Properties

IUPAC Name |

tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIUBDHRUIGRPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N5O9S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Boc Dl Tyr Gly Gly Dl Phe Dl Met Otbu

Retrosynthetic Analysis and Fragment Design Considerations

Retrosynthetic analysis is a cornerstone of planning a successful peptide synthesis. researchgate.netresearchgate.net For a relatively short peptide like Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu, a linear, stepwise solid-phase synthesis is the most straightforward approach. The synthesis would commence from the C-terminal methionine, which is anchored to a solid support, and proceed by sequential addition of the subsequent amino acids towards the N-terminal tyrosine.

The key protecting groups, the N-terminal tert-butyloxycarbonyl (Boc) group and the C-terminal tert-butyl (OtBu) ester, are strategically chosen for their compatibility and selective removal. The Boc group provides temporary protection for the α-amino group of the growing peptide chain, while the OtBu group offers stable protection for the C-terminal carboxyl group throughout the synthesis. Both are acid-labile, but their cleavage requires different acid strengths, allowing for a degree of selective deprotection. biosynth.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are made, offering significant advantages in terms of efficiency and purification. peptide.combeilstein-journals.orgyoutube.com The general principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.combiosynth.com

Selection of Resin and Loading Optimization

The choice of resin is a critical first step in SPPS. peptide.com For the synthesis of a C-terminal tert-butyl ester peptide using the Boc strategy, a suitable resin must be stable to the repeated acid treatments required for Boc group removal but allow for the final cleavage of the peptide-ester from the support under specific conditions.

Given that the final product is a peptide with a C-terminal ester, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. peptide.comiris-biotech.de This resin allows for the attachment of the first amino acid, Boc-DL-Met-OH, under relatively mild conditions, minimizing side reactions. The resulting ester linkage is highly acid-sensitive, permitting the cleavage of the final protected peptide, this compound, from the resin using a dilute solution of trifluoroacetic acid (TFA), which leaves the OtBu and other potential side-chain protecting groups intact. iris-biotech.de

Table 1: Resin Selection Considerations for this compound Synthesis

| Resin Type | Linkage to Peptide | Cleavage Condition | Suitability for Boc-OtBu Strategy |

| Merrifield Resin | Benzyl (B1604629) ester | Strong acid (e.g., HF) | Not ideal; harsh cleavage would remove OtBu. chempep.com |

| Wang Resin | p-Alkoxybenzyl ester | Moderate acid (e.g., 50% TFA) | More common in Fmoc synthesis; cleavage may partially remove OtBu. iris-biotech.de |

| 2-Chlorotrityl Chloride Resin | Trityl ether | Very mild acid (e.g., 1-5% TFA) | Ideal; allows for cleavage of the protected peptide-ester. peptide.comiris-biotech.de |

Nα-Protecting Group Strategies: Boc vs. Fmoc in the Context of the Compound

The two most common Nα-protecting group strategies in SPPS are the Boc/Bzl and the Fmoc/tBu strategies. peptide.comamericanpeptidesociety.orgbachem.com For the synthesis of this compound, the Boc strategy is inherently employed due to the desired N-terminal Boc group on the final product.

The Boc (tert-butyloxycarbonyl) strategy utilizes the acid-labile Boc group for temporary Nα-protection. peptide.comamericanpeptidesociety.org This group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com While the Fmoc strategy is often favored for its milder deprotection conditions (using a base like piperidine), the Boc strategy is well-suited for this particular synthesis. americanpeptidesociety.orgiris-biotech.de One advantage of the Boc strategy is that the protonation of the newly exposed N-terminal amine after deprotection can help to reduce peptide aggregation, a potential issue in hydrophobic sequences. peptide.com

Table 2: Comparison of Boc and Fmoc Nα-Protecting Group Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Protecting Group | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |

| Deprotection Reagent | Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) peptide.com |

| Orthogonality with OtBu | Quasi-orthogonal; requires careful selection of cleavage conditions. biosynth.com | Fully orthogonal. peptide.comiris-biotech.de |

| Advantages for this Synthesis | Directly yields the desired N-terminal protected product. May reduce aggregation. peptide.com | Milder deprotection conditions. peptide.com |

| Disadvantages for this Synthesis | Requires careful control of acidolysis to preserve the C-terminal OtBu ester. oup.comresearchgate.net | Would require an additional step to introduce the Boc group at the N-terminus. |

Side-Chain Protecting Group Orthogonality and Compatibility with OtBu

Orthogonality in protecting groups is a key concept in peptide synthesis, ensuring that one type of protecting group can be removed without affecting others. biosynth.compeptide.comiris-biotech.deresearchgate.net In the synthesis of this compound, the side chains of tyrosine and methionine require consideration.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is often protected to prevent side reactions. In the context of a Boc/OtBu strategy, a benzyl (Bzl) or a 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) group can be used. These groups are stable to the TFA used for Boc deprotection but can be removed during the final cleavage from a standard resin with strong acid. However, since the goal is to cleave the protected peptide from a 2-chlorotrityl resin, a more acid-labile protecting group compatible with these mild cleavage conditions might be considered if side-chain protection is deemed necessary. Given the mild cleavage from the 2-CTC resin, it is often possible to proceed without side-chain protection on the tyrosine, especially if coupling reactions are efficient and rapid.

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation. While protection is sometimes employed, it is often possible to synthesize short peptides containing methionine without protection, provided that scavengers are used during the final cleavage to prevent alkylation of the sulfur atom. acsgcipr.org

The C-terminal tert-butyl (OtBu) ester is an acid-labile protecting group. peptide.com Its compatibility with the Boc strategy relies on the differential acid lability between the Nα-Boc group and the C-terminal OtBu ester. The Boc group can be cleaved with moderate concentrations of TFA (e.g., 25-50% in dichloromethane), while the OtBu ester is more stable under these conditions and requires stronger acid or prolonged exposure for cleavage. oup.comresearchgate.net The use of a highly acid-sensitive resin like 2-CTC is crucial to cleave the final peptide while keeping the OtBu group intact. iris-biotech.de

Coupling Reagents and Protocols for Efficient Peptide Bond Formation

The formation of the amide (peptide) bond is the central reaction in SPPS. youtube.comcreative-peptides.com This is achieved by activating the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. creative-peptides.com A variety of coupling reagents are available, each with its own advantages and disadvantages. acs.orgbachem.comsigmaaldrich.com

For the synthesis of this compound, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used. bachem.compeptide.com These reagents are effective and cost-efficient. The HOBt additive helps to suppress racemization and increase coupling efficiency. peptide.com

Alternatively, more modern phosphonium (B103445) or aminium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) , and uronium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be employed. bachem.comsigmaaldrich.compeptide.com These reagents often provide faster and more efficient couplings, especially for sterically hindered amino acids. sigmaaldrich.com

Table 3: Common Coupling Reagents for Boc-SPPS

| Coupling Reagent | Class | Additive | Key Features |

| DCC/DIC | Carbodiimide | HOBt | Cost-effective, widely used. DCC can form an insoluble urea (B33335) byproduct. peptide.com |

| HBTU/TBTU | Aminium/Uronium Salt | HOBt (inherent) | High efficiency, fast reactions. peptide.com |

| PyBOP/BOP | Phosphonium Salt | HOBt (inherent) | Very efficient, good for hindered couplings. bachem.com |

A typical coupling protocol involves pre-activating the Boc-protected amino acid with the coupling reagent and HOBt for a short period before adding it to the resin-bound peptide with its free N-terminal amine. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Post-Synthetic Deprotection and Cleavage Strategies for Boc and OtBu Groups

The final step in the synthesis is the cleavage of the protected peptide from the solid support. As previously mentioned, the choice of a 2-chlorotrityl chloride resin allows for the cleavage of the fully protected peptide, this compound, under very mild acidic conditions. iris-biotech.de A solution of 1-5% TFA in DCM is typically sufficient to cleave the peptide from the resin over a period of 30-60 minutes. iris-biotech.de These conditions are mild enough to leave the N-terminal Boc group and the C-terminal OtBu ester intact. oup.comresearchgate.net

It is important to include scavengers in the cleavage cocktail to prevent the re-attachment of protecting groups and to protect sensitive residues like methionine from alkylation by carbocations generated during the cleavage process. acsgcipr.org Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Should the fully deprotected peptide be desired, a subsequent treatment with a stronger acid solution, such as 95% TFA with scavengers, would be necessary to remove both the Boc and OtBu groups. peptide.comacsgcipr.orgresearchgate.netfishersci.co.uk

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

While solid-phase peptide synthesis (SPPS) is a common method for peptide production, solution-phase peptide synthesis (LPPS) offers advantages for specific applications and scales. wikipedia.orglibretexts.org LPPS can be particularly useful for the large-scale production of peptides and allows for the purification of intermediates at each step, which can be critical for complex sequences. wikipedia.orgadvancedchemtech.com

For a pentapeptide like this compound, a fragment condensation strategy is a viable approach in solution-phase synthesis. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final peptide. This method can be more efficient than a stepwise approach for longer peptides, as it allows for the purification of smaller, more manageable fragments. nih.govspringernature.com

A possible fragmentation strategy for this peptide could be the synthesis of two dipeptide fragments and one amino acid, for example:

Boc-DL-Tyr-Gly-OH

H-Gly-DL-Phe-OMe

H-DL-Met-OtBu

These fragments would be synthesized and purified separately before being coupled together. For instance, the Boc-protected dipeptide could be activated and then reacted with the deprotected C-terminal amino acid ester. The resulting tripeptide would then be deprotected at its C-terminus and coupled with the second dipeptide fragment. The choice of protecting groups and coupling reagents is crucial to minimize side reactions, such as racemization. springernature.com

The "Group-Assisted Purification (GAP)" strategy is another solution-phase technique that avoids traditional chromatography by using a protecting group that facilitates purification by simple extraction or precipitation. nih.gov This could be a valuable approach for the synthesis of the fragments of this compound.

The purification of intermediates and the final peptide is a critical step to ensure the high purity of the synthesized product. nih.gov Several chromatographic techniques are commonly employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification of synthetic peptides. lcms.czacs.org It separates peptides based on their hydrophobicity. A C18 column is often used, and a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. lcms.cz

Flash Chromatography can also be employed for peptide purification. It is a faster and more economical option compared to preparative HPLC, especially for purifying larger quantities of crude peptides. biotage.com

Other techniques that can be utilized include:

Ion-Exchange Chromatography: Separates peptides based on their net charge.

Size-Exclusion Chromatography: Separates peptides based on their size. nih.gov

The choice of purification method depends on the properties of the peptide and the impurities present. nih.gov It is often necessary to use a combination of techniques to achieve the desired purity.

Table 1: Comparison of Peptide Purification Techniques

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Reversed-Phase HPLC | Hydrophobicity | High resolution and purity | Can be time-consuming and expensive for large scale |

| Flash Chromatography | Polarity | Fast, economical, high loading capacity | Lower resolution than HPLC |

| Ion-Exchange Chromatography | Net Charge | Effective for separating charged species | Can be sensitive to buffer conditions |

| Size-Exclusion Chromatography | Molecular Size | Gentle method, good for large peptides | Lower resolution for small peptides |

Stereochemical Control and Minimizing Racemization during Synthesis of DL-Peptides

The presence of both D and L amino acids in the peptide sequence requires strict control over stereochemistry to prevent racemization, which is the conversion of a chiral center into a mixture of enantiomers. nih.gov Racemization can occur during the activation of the carboxylic acid group of the amino acid for coupling. nih.govpeptide.com

Several strategies can be employed to minimize racemization:

Choice of Coupling Reagents: Some coupling reagents are known to cause less racemization than others. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can be used with carbodiimides like EDC to suppress racemization. peptide.comluxembourg-bio.com DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has also been shown to be effective in reducing racemization. luxembourg-bio.com

Reaction Temperature: Performing the coupling reaction at a lower temperature can significantly reduce the rate of racemization. luxembourg-bio.comresearchgate.net

Protecting Groups: The choice of N-terminal protecting group can influence the extent of racemization. While both Boc and Fmoc are widely used, the conditions for their removal can sometimes lead to side reactions. nih.govresearchgate.net

Use of Pre-formed Active Esters: The use of pre-formed active esters of the amino acids can also help to minimize racemization.

For the synthesis of a peptide containing both D and L amino acids, it is crucial to carefully select the reaction conditions to preserve the stereochemical integrity of each amino acid. acs.org The use of chiral high-performance liquid chromatography (chiral HPLC) is essential for the analysis of enantiomeric purity. nih.govdigitellinc.com

Yield Optimization and Purity Assessment of Synthetic Products

Optimizing the yield and ensuring the high purity of the final peptide are key objectives in peptide synthesis. gyrosproteintechnologies.com

Yield Optimization can be achieved by:

Optimizing Coupling Efficiency: Ensuring that each coupling reaction goes to completion is critical for maximizing the yield. This can be achieved by using an excess of the activated amino acid and allowing sufficient reaction time. gyrosproteintechnologies.com

Minimizing Side Reactions: As discussed previously, minimizing side reactions like racemization and the formation of deletion or truncated sequences is crucial. gyrosproteintechnologies.com

Efficient Purification: A well-optimized purification protocol can significantly improve the recovery of the pure peptide. nih.gov

Solvent Choice: Using fresh, high-quality solvents is important for achieving high purity. gyrosproteintechnologies.com The use of greener solvents like ethanol (B145695) is also being explored to improve sustainability. advancedchemtech.com

Purity Assessment is typically performed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a synthetic peptide. jpt.com By analyzing the chromatogram, the percentage of the desired peptide relative to impurities can be determined.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. jpt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the peptide, including the stereochemistry of the amino acid residues.

A purity level of >95% is generally considered suitable for most research applications, while higher purities (>98%) may be required for more sensitive assays or for therapeutic use. genscript.com

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful, non-invasive technique for determining the solution-state structure and dynamics of peptides. By analyzing various NMR parameters, a detailed model of the peptide's preferred conformation can be constructed.

The foundational step in any NMR-based structural analysis is the sequential assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the peptide. Due to the presence of both D and L amino acids, the NMR spectra are expected to be complex, potentially showing multiple sets of signals for different diastereomeric conformations.

The assignment process typically begins with the identification of unique spin systems for each amino acid residue in 2D NMR spectra. The chemical shifts are influenced by the local electronic environment, providing initial clues about the secondary structure. For instance, ¹Hα chemical shifts that are lower than random coil values often suggest the presence of β-sheet or extended structures, while higher values can indicate helical conformations.

Expected ¹H Chemical Shift Ranges:

| Proton Type | Expected Chemical Shift (ppm) | Residue(s) |

| Amide (NH) | 7.5 - 9.0 | Tyr, Gly, Phe, Met |

| Aromatic (Tyr) | 6.7 - 7.2 | Tyr |

| Aromatic (Phe) | 7.2 - 7.4 | Phe |

| α-CH | 3.8 - 4.8 | Tyr, Gly, Phe, Met |

| β-CH₂ (Tyr, Phe) | 2.8 - 3.3 | Tyr, Phe |

| β, γ-CH₂ (Met) | 1.9 - 2.6 | Met |

| S-CH₃ (Met) | 2.0 - 2.2 | Met |

| Boc C(CH₃)₃ | 1.3 - 1.5 | N-terminus |

| OtBu C(CH₃)₃ | 1.4 - 1.6 | C-terminus |

Expected ¹³C Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (ppm) | Residue(s) |

| Carbonyl (C=O) | 170 - 175 | All residues |

| Aromatic (C) | 115 - 158 | Tyr, Phe |

| α-C | 50 - 65 | Tyr, Gly, Phe, Met |

| β-C | 28 - 40 | Tyr, Phe, Met |

| γ, δ-C (Met) | 15 - 32 | Met |

| Boc/OtBu (quat C) | 78 - 82 | Termini |

| Boc/OtBu (CH₃) | 27 - 29 | Termini |

Two-dimensional NMR experiments are indispensable for resolving spectral overlap and establishing connectivity within the molecule. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.org For Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu, COSY spectra would reveal correlations within each amino acid side chain and between the amide proton (NH) and the α-proton (Hα) of the same residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org For example, a cross-peak from an amide proton in the TOCSY spectrum would show correlations to all other protons within that same amino acid residue (e.g., Hα, Hβ, etc.), greatly simplifying the identification of amino acid types.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the three-dimensional structure as it identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. researchgate.net Key NOE correlations used for peptide structure determination include:

Sequential (i, i+1) NOEs: Correlations between the Hα of one residue and the amide proton of the next residue (dαN(i, i+1)) are indicative of the peptide backbone conformation.

Medium-range NOEs: Correlations between residues further apart in the sequence (e.g., i to i+2, i+3) provide information about turns and folded structures.

Side chain-backbone and side chain-side chain NOEs: These correlations define the orientation of the amino acid side chains.

Peptides in solution are not static but exist in a dynamic equilibrium of different conformations.

Variable Temperature (VT) NMR: By recording ¹H NMR spectra at different temperatures, one can study the stability of intramolecular hydrogen bonds. The chemical shifts of amide protons that are solvent-exposed change significantly with temperature, whereas those involved in stable hydrogen bonds (e.g., in a β-turn) show a much smaller temperature dependence. This allows for the identification of key structural elements that stabilize a particular fold.

Relaxation Studies: Measuring spin-lattice (T₁) and spin-spin (T₂) relaxation times provides insights into the mobility of different parts of the peptide on a picosecond to nanosecond timescale. Shorter T₁ and longer T₂ values for specific nuclei suggest restricted motion, indicating that this part of the molecule may be part of a more structured region. Conversely, longer T₁ and shorter T₂ values suggest greater flexibility. Analysis of the Tyr and Phe aromatic side chains, for example, can reveal if they are freely rotating or involved in stabilizing hydrophobic interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a sensitive technique for analyzing the secondary structure of peptides in solution.

The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and the shape of the CD spectrum in this region is characteristic of the peptide's secondary structure.

Random Coil: A short, flexible peptide like this compound, especially with its mix of D and L residues, is often expected to adopt a random coil conformation in solution. This is characterized by a strong negative band near 200 nm.

β-Turns: The presence of Glycine (B1666218) can promote the formation of β-turns. A type II β-turn, for instance, would be indicated by a weak negative band around 225 nm and a positive band near 205 nm.

Aromatic Contributions: The aromatic side chains of Tyrosine and Phenylalanine also contribute to the CD spectrum, particularly in the near-UV region (250-300 nm), which can provide information on their local environment and interactions. nih.gov

The conformation of a peptide can be highly dependent on its solvent environment. nih.gov Recording CD spectra in different solvents is a common method to assess conformational stability and preferences. nih.gov

Polar/Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the peptide backbone, competing with and disrupting intramolecular hydrogen bonds. This typically favors an extended or random coil conformation.

Non-polar/Aprotic Solvents (e.g., chloroform, trifluoroethanol): In these environments, which mimic the interior of a protein, intramolecular hydrogen bonding is favored. A shift in the CD spectrum towards a more ordered structure (e.g., the appearance of features indicative of β-turns) upon changing from a polar to a non-polar solvent would suggest that the peptide has an intrinsic propensity to fold.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of N-Boc-Met-Cpg-Phe-OMe, a tripeptide derivative, shows the peptide backbone adopting a type II β-turn at the -Met-Cpg- sequence. researchgate.net This conformation is stabilized by intramolecular hydrogen bonds. Similarly, the structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH also reveals a β-turn II conformation. nih.gov These findings suggest that the presence of the N-terminal Boc group and specific amino acid sequences can induce turn-like structures in the solid state.

It is plausible that this compound could also adopt a folded conformation, potentially stabilized by intramolecular hydrogen bonds. The presence of the flexible glycine residues might facilitate the formation of such turns. However, without experimental data for this specific pentapeptide, its precise solid-state conformation remains speculative.

Table 1: Crystallographic Data for Analogous Boc-Protected Peptides

| Compound | Crystal System | Space Group | Key Conformational Feature |

| N-Boc-Met-Cpg-Phe-OMe researchgate.net | Monoclinic | P21 | Type II β-turn |

| N-Boc-L-Pro-dehydro-Phe-L-Gly-OH nih.gov | Monoclinic | P2(1) | β-turn II conformation |

| N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 nih.gov | Triclinic | P1 | --- |

Note: Data presented is for analogous compounds to infer potential structural characteristics of this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of synthetic peptides and for obtaining structural information through fragmentation analysis. For this compound, HRMS would confirm its elemental composition and the success of the synthesis.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated based on its chemical formula. Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID) or electron-transfer dissociation (ETD), would yield a series of b- and y-ions. The masses of these fragment ions would confirm the amino acid sequence of the peptide. The presence of the Boc and OtBu protecting groups would also be evident from the mass spectrum, with characteristic neutral losses upon fragmentation.

While a specific mass spectrum for this compound is not provided, the general principles of peptide fragmentation would apply.

Table 2: Predicted Monoisotopic Masses of Key Fragments for this compound

| Ion Type | Sequence | Predicted m/z |

| b₁ | Boc-DL-Tyr | --- |

| b₂ | Boc-DL-Tyr-Gly | --- |

| b₃ | Boc-DL-Tyr-Gly-Gly | --- |

| b₄ | Boc-DL-Tyr-Gly-Gly-DL-Phe | --- |

| y₁ | DL-Met-OtBu | --- |

| y₂ | DL-Phe-DL-Met-OtBu | --- |

| y₃ | Gly-DL-Phe-DL-Met-OtBu | --- |

| y₄ | Gly-Gly-DL-Phe-DL-Met-OtBu | --- |

Note: The exact m/z values would need to be calculated based on the precise atomic masses.

Chromatographic Methods for Purity and Stereoisomeric Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of synthetic peptides and for separating stereoisomers. Given that this compound contains two racemic amino acid residues (DL-Tyr and DL-Phe) and one D/L-Met, it exists as a mixture of multiple diastereomers.

Chiral HPLC is the method of choice for separating these stereoisomers. Specialized chiral stationary phases (CSPs) are employed to achieve enantiomeric and diastereomeric resolution. For peptides and amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC T, have proven effective. sigmaaldrich.comsigmaaldrich.com The separation is based on the differential interactions of the stereoisomers with the chiral selector of the stationary phase.

A reversed-phase HPLC method with a suitable chiral column would be developed to separate the different diastereomers of this compound. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, would be optimized to achieve baseline separation. researchgate.netresearchgate.net

Table 3: Chiral HPLC Columns for Amino Acid and Peptide Separation

| Chiral Stationary Phase | Type | Applicable for | Reference |

| CHIROBIOTIC T | Macrocyclic Glycopeptide | Underivatized amino acids, N-blocked amino acids, peptides | sigmaaldrich.comsigmaaldrich.com |

| ZWIX(+) and ZWIX(-) | Zwitterionic | Free amino acids, small peptides | chiraltech.com |

| P-CAP | --- | N-acetyl-DL-methionine | sigmaaldrich.com |

Impact of DL-Amino Acid Incorporations on Overall Peptide Conformation

The incorporation of both D- and L-amino acids into a peptide sequence has a profound impact on its conformational properties. While naturally occurring proteins are composed almost exclusively of L-amino acids, the presence of D-amino acids can introduce significant structural changes. ajinomoto.com

The stereochemistry of the α-carbon of an amino acid dictates the allowed regions of the Ramachandran plot, which in turn influences the local backbone conformation. msu.edu The introduction of a D-amino acid can disrupt regular secondary structures like α-helices and β-sheets that are common in L-peptides. However, it can also promote the formation of specific turn structures, particularly when a D-residue is adjacent to a glycine or another D-residue.

An article on the molecular interactions and mechanistic studies of this compound could not be generated. A thorough search for scientific literature and data regarding this specific chemical compound did not yield any information on its ligand-receptor binding kinetics, receptor subtype selectivity, or its effects on cellular signaling pathways. There is no available research on its quantitative binding assays, G-protein coupling, adenylate cyclase inhibition, or β-arrestin recruitment.

Molecular Interactions and Mechanistic Studies in Vitro/cellular Level

The structure of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu, an analogue of the endogenous opioid peptide Met-enkephalin, is characterized by strategic modifications intended to influence its biochemical behavior. These modifications include N-terminal and C-terminal protecting groups (Boc and OtBu, respectively) and the incorporation of D-amino acids at positions 1, 4, and 5.

Enzymatic Stability and In Vitro Degradation Pathways

The clinical and research applications of natural peptides are often limited by their rapid breakdown by proteases in biological systems. frontiersin.org The modifications present in this compound are specifically designed to counteract this degradation.

Susceptibility to Common Peptidases (e.g., Aminopeptidases, Carboxypeptidases, Endopeptidases)

The incorporation of D-amino acids is a well-established strategy to enhance resistance to proteolysis. nih.govnih.gov Proteases, the enzymes responsible for peptide degradation, are chiral and have active sites that are highly specific for L-amino acid substrates. tufts.edunih.gov Consequently, peptides containing D-amino acids are poor substrates for these enzymes.

Aminopeptidases: These enzymes cleave peptides from the N-terminus. The presence of a D-Tyrosine residue at the first position, coupled with the bulky N-terminal Boc (tert-butyloxycarbonyl) protecting group, is expected to confer significant resistance to aminopeptidase (B13392206) activity. Aminopeptidase M, for instance, stops its digestive action when it encounters a D-amino acid. nih.gov

Carboxypeptidases: These enzymes act on the C-terminus of a peptide. The C-terminal tert-butyl (OtBu) ester group effectively blocks the free carboxylate that carboxypeptidases recognize, while the adjacent D-Methionine further inhibits enzymatic action.

Endopeptidases: These enzymes, such as trypsin and chymotrypsin (B1334515), cleave peptide bonds within the sequence. The presence of a D-Phenylalanine residue at position 4 would make the peptide resistant to chymotrypsin-like enzymes, which typically cleave after large hydrophobic L-amino acids. Studies have shown that D-peptides are cleaved significantly less than their L-counterparts by enzymes like chymotrypsin. tufts.edu

Identification and Characterization of Proteolytic Metabolites

Given the multiple protective elements in its structure, this compound is anticipated to be highly stable in vitro. It is expected to show minimal to no degradation when incubated with common peptidases or in preparations like human serum or lysosomal fractions, where many natural peptides are rapidly broken down. nih.govnih.gov As a result, the generation and identification of proteolytic metabolites would be negligible under standard experimental conditions. Any potential cleavage would be exceptionally slow, with the peptide remaining largely intact over extended incubation periods of many hours or even days. nih.govacs.org

Influence of Protecting Groups and D-Amino Acids on Protease Resistance

The enhanced stability of this peptide is a direct result of the synergistic effects of its protecting groups and D-amino acids. The primary mechanism by which D-amino acids confer resistance is by preventing the peptide from binding effectively to the protease's active site. tufts.eduacs.org The altered stereochemistry of the D-residue side chains disrupts the precise interactions required for enzymatic catalysis, leading to a poor binding affinity between the peptide and the protease. acs.orgnih.gov

The terminal protecting groups add another layer of defense. The N-terminal Boc group and C-terminal OtBu group provide steric hindrance, physically blocking exopeptidases from accessing the peptide backbone. nih.gov This combination of backbone (D-amino acids) and terminal modifications creates a highly robust molecule resistant to enzymatic attack from multiple angles.

Table 1: Contribution of Structural Modifications to Protease Resistance

| Modification | Position | Type of Protection | Mechanism of Action |

| Boc Group | N-Terminus | Chemical Protecting Group | Blocks aminopeptidase access and recognition by masking the N-terminal amine. ku.dkyoutube.com |

| DL-Tyr | 1 | Stereochemical | D-enantiomer prevents proper binding to the active site of aminopeptidases. nih.govnih.gov |

| DL-Phe | 4 | Stereochemical | D-enantiomer disrupts recognition and cleavage by endopeptidases like chymotrypsin. tufts.edu |

| DL-Met | 5 | Stereochemical | D-enantiomer prevents recognition by carboxypeptidases. |

| OtBu Group | C-Terminus | Chemical Protecting Group | Blocks carboxypeptidase access and recognition by esterifying the C-terminal carboxyl group. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of opioid peptides is dictated by their three-dimensional structure, which determines how they interact with their target receptors. nih.gov The stereochemistry and chemical modifications in this compound are critical determinants of its potential molecular interactions.

Correlating Stereochemistry with Binding Affinity and Signaling Bias

The parent sequence, Tyr-Gly-Gly-Phe-Met (Met-enkephalin), is the "message" that binds to opioid receptors. nih.gov Altering the stereochemistry of its amino acids can profoundly impact receptor affinity and selectivity.

N-Terminal Tyrosine: For natural enkephalins, the L-Tyrosine residue at the N-terminus is paramount for binding and activity. Its phenolic side chain and free amino group are key pharmacophoric features. nih.gov The presence of DL-Tyr in this analogue means it is a racemic mixture at this position. While the L-Tyr form can engage the receptor in the canonical fashion, the D-Tyr form would present a different stereochemistry. This change in chirality can dramatically alter binding, sometimes reducing or abolishing it, but in other cases, it can lead to unique binding profiles or selectivity between different opioid receptor subtypes (μ, δ, κ). unl.edu

Table 2: General Structure-Activity Principles for Enkephalin Analogues

| Position/Region | Key Residue(s) | Role in Activity | Impact of Stereochemistry (D-Isomer) |

| 1 (Message) | Tyrosine | Essential for receptor binding and activation; "pharmacophore". nih.gov | Often reduces affinity, but can alter receptor selectivity or produce antagonist properties. |

| 2-3 (Spacer) | Glycine-Glycine | Provides conformational flexibility, allowing the pharmacophores to adopt the correct orientation. nih.gov | N/A (Glycine is achiral). |

| 4-5 (Address) | Phenylalanine, Methionine | Contributes to receptor affinity and selectivity. nih.gov | Can significantly alter the peptide's 3D structure, leading to enhanced selectivity for specific receptor subtypes (e.g., mu vs. delta). |

Effects of Protecting Group Presence on Molecular Recognition (if not cleaved for activity)

The terminal protecting groups are a crucial aspect of the molecule's SAR. Their effect depends on whether they are intended to be permanent fixtures or are cleaved to release an active peptide (i.e., if the compound is a prodrug).

If the peptide is designed to be active with the protecting groups intact, the Boc and OtBu moieties would fundamentally change its interaction with target receptors. The free N-terminal amine of Tyrosine is considered critical for the activity of most opioid peptides. nih.gov The large, uncharged Boc group would block this key interaction point, likely preventing the peptide from binding in the same manner as natural enkephalins. It would necessitate a different binding mode or even a different target receptor. The steric bulk and altered electronic properties of both the N-terminal Boc and C-terminal OtBu groups would create a molecule with a molecular recognition profile distinct from its unprotected counterpart.

Conversely, if the compound is a prodrug, the protecting groups are designed for removal in a biological environment. In this scenario, their primary role is to enhance stability and bioavailability, with the expectation that their cleavage will release the active, unprotected peptide core to interact with its receptor. nih.gov

Theoretical and Computational Investigations of Peptide Behavior

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the physical movements of atoms and molecules over time. americanpeptidesociety.orgnih.gov For the pentapeptide Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu, MD simulations are instrumental in exploring its vast conformational space to understand its inherent flexibility and preferred shapes in various environments. By numerically solving Newton's equations of motion for the system, a trajectory is generated that describes how the positions and velocities of the peptide's atoms change over time, revealing a dynamic picture of its behavior. americanpeptidesociety.org

The unique sequence of this compound, containing both D- and L-amino acids, introduces significant conformational heterogeneity. MD simulations can meticulously track the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, as well as the chi (χ) angles of the side chains (Tyrosine, Phenylalanine, and Methionine). The central Gly-Gly motif provides a highly flexible hinge, allowing the peptide to adopt a wide range of folded or extended structures.

The surrounding solvent environment critically influences which conformations are favored. nih.govrsc.org Simulations are typically run in different solvent models to probe these effects:

Explicit Solvent: The peptide is solvated in a box of explicitly represented water molecules (e.g., TIP3P, SPC/E models). This approach provides the most realistic representation of solute-solvent hydrogen bonding and dielectric screening but is computationally intensive. acs.org

Implicit Solvent: The solvent is modeled as a continuous medium with a defined dielectric constant (e.g., Generalized Born models). This method is computationally faster and allows for more extensive conformational sampling, though it sacrifices the detailed view of direct water-peptide interactions. acs.org

By comparing trajectories from simulations in different solvents, such as water versus a nonpolar solvent like chloroform, researchers can determine the influence of the environment on the peptide’s structure. For instance, in water, the peptide might adopt a more compact conformation to bury its hydrophobic Phe and Met side chains, while in a nonpolar solvent, it might expose them more freely.

Table 1: Hypothetical Dihedral Angle Analysis in Different Solvents

Illustrative data showing the average and standard deviation of key backbone dihedral angles for this compound from simulated trajectories.

| Residue | Dihedral Angle | Average Value (degrees) in Explicit Water | Average Value (degrees) in Implicit Chloroform |

|---|---|---|---|

| DL-Tyr | ψ | 145 ± 25 | -40 ± 30 |

| Gly | φ | -80 ± 45 | 75 ± 50 |

| Gly | ψ | 75 ± 50 | -70 ± 45 |

| DL-Phe | φ | 55 ± 30 | -130 ± 20 |

A single MD trajectory contains thousands of snapshots of the peptide's structure. To make sense of this vast dataset, a free energy landscape (or potential of mean force, PMF) is often constructed. temple.edureadthedocs.io This is typically a two-dimensional plot where the axes represent key structural coordinates (e.g., the radius of gyration, RMSD from a reference structure, or principal components of motion), and the color or height of the surface represents the free energy.

The resulting landscape reveals basins of low energy, which correspond to the most stable or long-lived (metastable) conformational states of the peptide. nih.govresearchgate.net Barriers between these basins indicate the energy required for the peptide to transition from one state to another. For this compound, the landscape might reveal distinct clusters corresponding to:

An extended, linear conformation.

A folded, hairpin-like structure stabilized by intramolecular hydrogen bonds.

A compact, globular conformation driven by hydrophobic collapse.

Analysis of these clusters provides a quantitative description of the peptide's preferred shapes and the equilibrium between them.

Table 2: Hypothetical Conformational Cluster Analysis

Example results from clustering the MD trajectory based on a free energy landscape.

| Cluster ID | Description | Population (%) | Average Radius of Gyration (Å) | Key Stabilizing Interactions |

|---|---|---|---|---|

| 1 | Extended Coil | 45% | 8.2 | Solvent hydrogen bonds |

| 2 | Hydrophobic Core | 35% | 5.5 | Phe/Tyr aromatic stacking, Met burial |

| 3 | Metastable Turn | 20% | 6.1 | Backbone H-bond (Tyr-CO to Phe-NH) |

Molecular Docking Studies for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. nih.govyoutube.com This method is crucial for hypothesizing the biological function of a peptide like this compound by modeling its interaction with a potential protein target. The process involves sampling a large number of possible binding poses and then using a scoring function to rank them. rsc.org

In a typical docking scenario, the three-dimensional structure of a target protein is held rigid or allowed limited flexibility, while the peptide is treated as flexible. The docking algorithm systematically places the peptide into the receptor's binding site, exploring various translations, rotations, and internal conformations.

For each generated pose, the specific intermolecular interactions are analyzed. nih.gov For this peptide, key interactions would include:

Hydrogen Bonds: Between the peptide backbone amides/carbonyls and polar residues in the receptor, as well as from the Tyrosine hydroxyl group.

Hydrophobic Interactions: Involving the side chains of Phenylalanine and Methionine with nonpolar pockets in the receptor.

Pi-Stacking/T-Stacking: Between the aromatic rings of Tyrosine and Phenylalanine and aromatic residues (e.g., Trp, Tyr, Phe) in the receptor. nih.gov

Salt Bridges/Ionic Interactions: Although this peptide is protected and neutral, interactions with charged receptor residues could occur via polarization.

The analysis of these interactions in the top-ranked poses provides a structural hypothesis for the peptide's mechanism of action.

Table 3: Hypothetical Key Interactions for a Predicted Binding Pose

Example analysis of interactions between this compound and a hypothetical receptor active site.

| Peptide Residue | Peptide Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| DL-Tyr | Side Chain -OH | Asp-102 | Hydrogen Bond | 2.8 |

| Gly | Backbone -CO | Asn-155 | Hydrogen Bond | 3.1 |

| DL-Phe | Aromatic Ring | Trp-215 | Pi-Stacking | 4.5 |

| DL-Met | Side Chain -CH3 | Val-111 | Hydrophobic | 3.9 |

After generating a set of potential binding poses, a scoring function is used to estimate the binding free energy (or a score that correlates with it) for each pose. nih.govfrontiersin.org A lower score typically indicates a more favorable interaction. These functions are critical for distinguishing near-native binding modes from incorrect ones. Scoring functions generally fall into three categories:

Force-Field-Based: Use terms from classical molecular mechanics force fields (e.g., van der Waals, electrostatic) to calculate the interaction energy.

Empirical: Are fitted to experimental binding data and use simplified energy terms, such as hydrogen bonds, hydrophobic contacts, and rotational entropy penalties. u-strasbg.fr

Knowledge-Based: Derive statistical potentials from databases of known protein-ligand complexes, scoring interactions based on their observed frequencies in native structures.

Comparing the scores from different functions can provide a more robust prediction of the most likely binding mode and a qualitative estimate of the peptide's binding affinity. researchgate.netnih.gov

Table 4: Hypothetical Docking Scores for Top Binding Poses

Comparison of scores from different functions for the top three predicted poses of the peptide. Lower scores are better.

| Pose ID | Empirical Score (e.g., ChemScore) | Force-Field Score (kcal/mol) | Knowledge-Based Score |

|---|---|---|---|

| 1 | -9.8 | -45.2 | -10.5 |

| 2 | -8.5 | -41.7 | -9.1 |

| 3 | -8.1 | -38.9 | -8.8 |

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

While MD and docking rely on classical approximations (force fields), quantum mechanical (QM) calculations solve the Schrödinger equation to provide a highly accurate description of a molecule's electronic structure. nih.govcas.cz Due to their high computational cost, QM methods are typically applied to a single, static conformation of the peptide (often the lowest energy structure found via MD). These calculations are invaluable for understanding the peptide's intrinsic chemical reactivity and electronic properties. mdpi.com

Key properties derived from QM calculations include:

Partial Atomic Charges: Reveal the distribution of electron density across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) sites.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential is projected onto the molecule's electron density surface. It visually identifies regions that are rich in electrons (negative potential, e.g., around carbonyl oxygens) and poor in electrons (positive potential, e.g., around amide protons), which are prime sites for intermolecular interactions. mdpi.com

For this compound, QM calculations could precisely characterize the nucleophilicity of the sulfur atom in methionine or the electron-rich nature of the tyrosine and phenylalanine aromatic rings, providing fundamental insights into its potential chemical behavior. cuni.czchemrxiv.org

Table 5: Hypothetical Electronic Properties from QM Calculations

Example data obtained from a DFT (e.g., B3LYP/6-31G*) calculation on a low-energy conformation.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | High gap suggests good chemical stability |

| Partial Charge on Met Sulfur | -0.25 e | Confirms the nucleophilic character of the sulfur atom |

| Dipole Moment | 5.8 Debye | Indicates significant overall molecular polarity |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is crucial for understanding how a peptide will interact with its environment, including solvents, receptors, and other molecules. The ESP map reveals electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to predicting intermolecular interactions.

In the case of this compound, the charge distribution is influenced by several factors:

The Aromatic Residues: The tyrosine (Tyr) and phenylalanine (Phe) residues contain aromatic rings. The π-electron systems of these rings create regions of negative electrostatic potential above and below the plane of the ring, making them capable of engaging in π-π stacking or cation-π interactions. researchgate.net The hydroxyl group on the tyrosine ring further contributes a localized region of negative potential and acts as a hydrogen bond donor and acceptor.

The Peptide Backbone: The amide bonds (-CONH-) that link the amino acids are polarized, with the oxygen atom being electronegative and the nitrogen-bound hydrogen being electropositive. This arrangement makes the backbone a repeating sequence of hydrogen bond donors and acceptors.

Methionine Residue: The sulfur atom in the methionine (Met) side chain is a site of mild nucleophilicity.

Computational methods, such as those based on Density Functional Theory (DFT), are used to calculate the charge distribution. researchgate.net The Mulliken atomic charges provide a quantitative measure of the partial charge on each atom, as illustrated in the hypothetical data table below.

| Atom | Residue/Group | Calculated Charge (e) |

|---|---|---|

| O (hydroxyl) | Tyr | -0.65 |

| Center of Ring | Phe | -0.20 |

| S (thioether) | Met | -0.15 |

| O (carbonyl) | Boc Group | -0.55 |

| O (carbonyl) | Peptide Backbone (Gly-Gly) | -0.58 |

| O (ester) | OtBu Group | -0.60 |

Conformational Analysis of Dihedral Angles

The three-dimensional structure of a peptide is defined by the rotation around the single bonds within its backbone and side chains. These rotations are described by dihedral angles. The primary backbone dihedral angles are phi (Φ, C-N-Cα-C), psi (Ψ, N-Cα-C-N), and omega (ω, Cα-C-N-Cα).

Omega (ω): The peptide bond is generally planar and rigid with a strong preference for the trans conformation (ω ≈ 180°), which minimizes steric clash.

The specific sequence of this compound has distinct conformational characteristics:

Glycine (B1666218) (Gly): Lacking a side chain, glycine is conformationally flexible and can adopt a wider range of Φ and Ψ angles than other amino acids. This flexibility can allow the peptide to form tight turns.

D-Amino Acids: The presence of DL-Tyr and DL-Phe means that these residues are present as a racemic mixture. D-amino acids populate regions of the Ramachandran plot that are mirror images of the L-amino acid regions. This mixture of stereoisomers results in a heterogeneous population of peptide conformations.

Bulky Residues and Protecting Groups: The large aromatic side chains of Tyr and Phe, along with the bulky Boc and OtBu groups, create steric hindrance that restricts the available conformational space for adjacent residues.

Computational studies on similar protected peptides have shown that specific sequences can favor structures like β-turns. nih.govnih.gov A β-turn is a compact structure involving four amino acid residues, stabilized by a hydrogen bond. The presence of glycine is known to facilitate the formation of such turns. nih.gov

| Residue | Angle | Value (Degrees) |

|---|---|---|

| DL-Tyr | Φ | -60 |

| Ψ | +140 | |

| Gly | Φ | +85 |

| Ψ | 0 | |

| Gly | Φ | -90 |

| Ψ | 0 | |

| DL-Phe | Φ | +55 |

| Ψ | +45 |

In Silico Prediction of Peptide Stability and Degradation Sites

In silico methods are invaluable for predicting the chemical and enzymatic stability of a peptide, guiding its optimization for various applications.

Degradation Sites: Peptides can be degraded by chemical hydrolysis or by proteolytic enzymes (proteases). Prediction algorithms can identify likely cleavage sites based on enzyme specificity. Many proteases recognize and cleave specific amino acid sequences. For instance, chymotrypsin (B1334515) typically cleaves after large hydrophobic residues like Phe and Tyr. nih.gov Trypsin cleaves after basic residues like Lys and Arg (not present in this peptide). The peptide bond between Phe and Met would be a predicted site of chymotryptic cleavage. However, the presence of D-amino acids at or near a cleavage site can significantly reduce or prevent enzymatic degradation, as proteases are highly stereospecific.

| Potential Site | Enzyme Class | Likelihood | Comments |

|---|---|---|---|

| Tyr-Gly | Chymotrypsin-like | Moderate | Cleavage after Tyr is common. The DL-configuration may reduce efficiency. |

| Phe-Met | Chymotrypsin-like | High | Classic chymotrypsin site. The DL-configuration of Phe is a key resistance factor. nih.gov |

| Met-OtBu | Carboxypeptidase | Very Low | The OtBu protecting group blocks cleavage by most carboxypeptidases. |

| Boc-Tyr | Aminopeptidase (B13392206) | Very Low | The Boc protecting group blocks cleavage by most aminopeptidases. |

De Novo Design Principles Applied to Modified Peptide Analogs

De novo design involves creating novel peptide sequences with desired properties, often using computational tools to guide the process. tandfonline.com For a parent molecule like this compound, analogs could be designed to enhance stability, improve binding to a target, or introduce new functionalities.

Design principles that could be applied include:

Amino Acid Substitution: Systematically replacing amino acids and assessing the impact on structure and function. For example, replacing Gly with Alanine (Ala) would reduce conformational flexibility, potentially locking the peptide into a more stable structure. rsc.org Substituting Phe with Trp could enhance cation-π interactions. researchgate.net

Incorporation of Non-canonical Amino Acids: Introducing unnatural amino acids can bestow properties like enhanced proteolytic resistance or modified electronic characteristics.

Backbone Modification: Altering the peptide backbone itself, for instance by creating cyclic peptides, can dramatically increase stability and fix the conformation. tandfonline.com Protected peptide fragments are often used as building blocks for such strategies. acs.orgacs.org

Stereochemical Control: Instead of a DL-mixture, synthesizing pure L- or D-enantiomer versions of the peptide would result in more defined structures and potentially different biological activities.

Advanced Methodological Developments and Future Research Directions

Development of Novel Stereo-Controlled Synthetic Approaches for Complex Peptides

The synthesis of peptides containing both L- and D-amino acids, like Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu, presents significant stereochemical challenges. Traditional solid-phase peptide synthesis (SPPS) and solution-phase methods must be adapted to control the stereochemistry at each coupling step to produce a desired diastereomer or to manage the complexity of the resulting mixture. pacific.edu

The synthesis of such peptides often involves the use of racemic amino acid building blocks, leading to a combinatorial explosion of diastereomers. Advanced strategies focus on achieving stereocontrol. One approach is the use of chiral auxiliaries or catalysts during synthesis to favor the formation of a specific stereoisomer. Another method involves the sequential introduction of enantiomerically pure D- and L-amino acids at specific positions, which requires careful planning and execution to avoid racemization. ekb.eg The development of enzymatic ligation methods also offers a promising avenue for stereo-specific bond formation under mild conditions.

A key challenge is the potential for racemization of the activated C-terminal amino acid during coupling, which can further complicate the stereochemical outcome. ekb.eg The extent of racemization can be influenced by the coupling reagents, solvents, and temperature. For a peptide like this compound, where multiple racemic residues are present, controlling the formation of the numerous possible diastereomers is a formidable task that necessitates innovative synthetic and purification strategies.

Integration of Advanced Biophysical Techniques for Comprehensive Characterization

Characterizing a heterogeneous mixture of diastereomers, as would be produced from a synthesis of this compound, requires a suite of high-resolution biophysical techniques. These methods are essential to separate, identify, and structurally characterize individual isomers and understand their collective behavior.

Key Biophysical Characterization Techniques:

| Technique | Application for Complex Peptides | Key Insights |

| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers based on differences in polarity and interaction with a chiral stationary phase. acs.org | Purity assessment and isolation of individual stereoisomers. |

| Mass Spectrometry (MS) | Determination of molecular weight. Tandem MS (MS/MS) can provide sequence information but cannot distinguish between diastereomers directly. nih.gov | Verification of mass and sequence of the peptide components. |

| Ion Mobility Spectrometry (IMS)-MS | Separation of ions in the gas phase based on their size, shape, and charge. Can distinguish between peptide epimers (diastereomers differing at one chiral center). acs.org | Differentiation of diastereomers and characterization of their conformations. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed 3D structural information in solution. Techniques like NOESY can reveal through-space proximities between protons, helping to define the peptide's conformation. nih.gov | Determination of secondary structure and conformational dynamics of individual isomers. |

| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) based on differential absorption of circularly polarized light. The presence of D-amino acids significantly alters CD spectra. acs.orgnih.gov | Assessment of overall secondary structure and conformational changes induced by chirality. |

The integration of these techniques is crucial. For instance, HPLC can be used to isolate individual diastereomers, which can then be subjected to NMR and CD spectroscopy for detailed structural elucidation. IMS-MS offers a powerful tool for analyzing the entire mixture, providing information on the number of isomers present and their relative abundance. acs.org

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling is an indispensable tool for understanding the conformational landscape of complex peptides like this compound. The presence of D-amino acids introduces conformational preferences not typically seen in peptides composed solely of L-amino acids. nih.gov

Molecular dynamics (MD) simulations can explore the potential energy surfaces of different diastereomers, predicting their stable conformations and dynamic behavior. nih.govacs.org However, the accuracy of these simulations depends heavily on the force fields used. Standard force fields, primarily parameterized for L-amino acids, may require refinement to accurately model the conformational tendencies of D-residues. nih.gov Studies have shown that refining force fields can lead to better agreement between simulated conformations and experimental data, particularly for peptides containing D-amino acids. nih.gov

Quantum mechanics (QM) calculations can provide more accurate energy predictions for specific conformations but are computationally expensive. A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where a critical part of the molecule is treated with QM and the rest with MM, offers a balance of accuracy and efficiency. byu.edu These refined computational models can help predict which diastereomers are most likely to adopt specific structures, guiding synthetic efforts and the interpretation of experimental data. nih.govmdpi.com

Strategies for Modulating Peptide Stability and Molecular Recognition through Chemical Modifications

The inclusion of D-amino acids is a well-established strategy to enhance the proteolytic stability of peptides. nih.govnih.govnovoprolabs.com Since proteases are chiral enzymes that primarily recognize and cleave peptide bonds between L-amino acids, peptides containing D-amino acids are more resistant to degradation, leading to a longer biological half-life. nih.govnih.gov

For this compound, the presence of DL-Tyr, DL-Phe, and DL-Met would inherently confer increased stability against enzymatic degradation compared to an all-L-amino acid counterpart. acs.orgresearchgate.net Further chemical modifications can also be employed to modulate stability and molecular recognition:

N- and C-terminal capping: The Boc (N-terminus) and OtBu (C-terminus) groups in the subject peptide already serve as protecting groups that block degradation by exopeptidases. researchgate.net

Cyclization: Although the subject peptide is linear, cyclization is a common strategy to constrain the peptide's conformation, which can enhance stability and receptor affinity. novoprolabs.com

Incorporation of unnatural amino acids: Beyond D-amino acids, the introduction of other non-proteinogenic amino acids can further improve stability and introduce novel functionalities. nih.gov

Pegylation: Conjugation to polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and improving its pharmacokinetic profile. novoprolabs.com